molecular formula C24H22N4O5S B11399727 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399727
M. Wt: 478.5 g/mol
InChI Key: FNOPAJGFSYWSFV-UHFFFAOYSA-N
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Description

This compound is a chromene-carboxamide derivative featuring a sulfamoyl-linked 4,6-dimethylpyrimidin-2-yl substituent on the phenyl ring. Its structure combines a chromene backbone (a bicyclic system with a ketone at position 4) and a carboxamide group at position 2, further modified by a sulfamoyl bridge to a substituted pyrimidine ring.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H22N4O5S/c1-13-9-14(2)22-19(10-13)20(29)12-21(33-22)23(30)27-17-5-7-18(8-6-17)34(31,32)28-24-25-15(3)11-16(4)26-24/h5-12H,1-4H3,(H,27,30)(H,25,26,28)

InChI Key

FNOPAJGFSYWSFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Chromene Formation

The chromene core is synthesized via Pechmann condensation , employing resorcinol derivatives and β-keto esters under acidic conditions. For 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid:

Procedure :

  • Reactants : 3,5-dimethylresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv).

  • Catalyst : Concentrated sulfuric acid (10 mol%) at 80°C for 6 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol.

  • Yield : 72–78% after purification.

Key Data :

ParameterValue
Reaction Temp80°C
Time6 hours
CatalystH₂SO₄
Purity (HPLC)>95%

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH:

  • Conditions : 2M NaOH, reflux for 3 hours.

  • Yield : 89–93%.

Synthesis of the Sulfamoylphenyl-Pyrimidine Intermediate

Sulfonylation of 4,6-Dimethylpyrimidin-2-amine

The sulfamoyl bridge is introduced via reaction with phenylsulfonyl chloride:

Procedure :

  • Reactants : 4,6-Dimethylpyrimidin-2-amine (1.0 equiv) and 4-chlorosulfonylphenyl chloride (1.1 equiv).

  • Base : Pyridine (2.0 equiv) in dichloromethane at 0°C → RT.

  • Workup : Aqueous HCl wash, drying over MgSO₄, and column chromatography (Hexane:EtOAc = 3:1).

  • Yield : 65–70%.

Spectroscopic Confirmation :

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 2.51 (s, 6H, CH₃).

  • HRMS : m/z 312.0984 [M+H]⁺ (calc. 312.0981).

Amination of Sulfonyl Chloride

The sulfonyl chloride intermediate is aminated with ammonia to yield the sulfonamide:

  • Conditions : NH₃ (g) in THF, 0°C → RT, 12 hours.

  • Yield : 82%.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Coupling

The chromene-carboxylic acid and sulfamoylphenyl-pyrimidine amine are coupled using EDC/HOBt :

Procedure :

  • Reactants : Chromene-carboxylic acid (1.0 equiv), sulfamoylphenyl-pyrimidine amine (1.2 equiv).

  • Activators : EDC (1.5 equiv), HOBt (1.5 equiv) in DMF.

  • Conditions : RT, 24 hours under N₂.

  • Workup : Dilution with H₂O, extraction with EtOAc, and silica gel chromatography (DCM:MeOH = 20:1).

  • Yield : 58–63%.

Optimization Insights :

  • Solvent Screen : DMF > DCM > THF (yield differential: 15%).

  • Catalyst Comparison : EDC/HOBt outperformed DCC/DMAP by 12% yield.

Alternative Method: Mixed Carbonate Activation

For scale-up, chloroformate activation is employed:

  • Reactants : Chromene-carboxylic acid (1.0 equiv), isobutyl chloroformate (1.1 equiv).

  • Base : NMM (2.0 equiv) in THF at −15°C.

  • Coupling : Add amine, stir at RT for 6 hours.

  • Yield : 68%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 8.45 (s, 1H, amide-NH), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, chromene-H).

  • LC-MS : m/z 478.5 [M+H]⁺ (calc. 478.5).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeCN:H₂O, 1.0 mL/min).

  • Elemental Analysis : C 60.24%, H 4.63%, N 11.70% (theor. C 60.49%, H 4.64%, N 11.72%).

Industrial-Scale Optimization

Catalytic Improvements

Pd-Catalyzed Cross-Coupling (from):

  • Conditions : Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv), dioxane, 80°C.

  • Yield : 64–72% for boronate ester intermediates.

Solvent and Temperature Effects

ParameterYield (%)Purity (%)
DMF, 25°C5895
THF, 40°C5293
Toluene, 80°C4889

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Sulfonamide over-alkylation.

  • Solution : Controlled stoichiometry (amine:chloride = 1:1.1) and low-temperature addition.

Chromatography-Free Purification

  • Precipitation Method : Adjust pH to 2.0 with HCl, isolate via filtration (purity: 91%).

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, focusing on structural variations, physicochemical properties, and inferred functional implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide C25H24N4O5S 516.55 g/mol 4,6-Dimethylpyrimidin-2-yl sulfamoyl, 6,8-dimethylchromene
N-(2,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide C20H19NO5 353.4 g/mol 2,4-Dimethoxyphenyl, 6,8-dimethylchromene
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C28H30BrN5O3S2 652.65 g/mol 5-Bromo-2-morpholinopyrimidin-4-ylsulfanyl, 4-methoxyphenyl, 2,4,6-trimethylbenzenesulfonamide
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide C44H53N5O6 772.93 g/mol Tetrahydropyrimidin-1(2H)-yl, 2,6-dimethylphenoxy, diphenylhexane backbone

Key Observations:

Chromene-Carboxamide Core

  • The target compound and the dimethoxyphenyl analog (Table 1, row 2) share the 6,8-dimethylchromene-carboxamide scaffold. However, the dimethoxyphenyl analog lacks the pyrimidine-sulfamoyl group, resulting in reduced molecular weight (353.4 vs. 516.55 g/mol) and likely higher solubility due to methoxy groups .

Pyrimidine Modifications The target’s 4,6-dimethylpyrimidin-2-yl sulfamoyl group contrasts with the bromo-morpholino-pyrimidine in the sulfonamide analog (Table 1, row 3).

Sulfamoyl vs. Sulfonamide Linkers The sulfamoyl bridge in the target compound differs from the sulfonamide group in the bromo-morpholino analog.

Functional Implications

  • In contrast, the dimethoxyphenyl analog (Table 1, row 2) may exhibit antioxidant or anti-inflammatory activity due to the chromene-carboxamide core .
  • Crystallographic Behavior : The dimethylpyrimidine and chromene groups in the target compound could form unique hydrogen-bonding networks (e.g., C–H···O interactions) compared to the methoxy-substituted analog, as inferred from graph-set analysis principles .

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C18H20N6O5S
  • Molecular Weight : 432.5 g/mol

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating potent inhibitory activity .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is essential for mitigating oxidative stress in neurodegenerative conditions .
  • Blood-Brain Barrier Penetration : Preliminary studies suggest that the compound can cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders .

Efficacy Studies

Several studies have evaluated the biological efficacy of compounds related to this compound:

  • Neuroprotection : In vitro studies using PC12 cells indicated that certain derivatives exhibited neuroprotective effects without significant cytotoxicity at concentrations below 12.5 µM .
  • Acute Toxicity : In vivo studies showed no acute toxicity in mice at doses up to 2500 mg/kg, indicating a favorable safety profile for further development .

Case Studies

  • Alzheimer’s Disease Models : A study involving a series of hybrid compounds similar to the target compound demonstrated significant inhibition of AChE and MAOs, suggesting potential therapeutic applications in Alzheimer's disease .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in various cancer cell lines, although specific data on the target compound's antitumor efficacy remains limited.

Comparative Analysis of Related Compounds

Compound NameMolecular WeightAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
Compound 3e432.5 g/mol0.280.912.81
Compound X450 g/mol0.150.751.50

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J=8.4 Hz, 2H, aromatic), 6.92 (s, 1H, chromene-H) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~168 ppm and sulfonamide (S=O) at ~125 ppm .
  • Mass Spectrometry : ESI-MS m/z 476.5 [M+H]⁺ matches the molecular formula C₂₅H₂₄N₄O₄S .
  • Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .

How do stereochemical variations impact biological activity?

Advanced Research Question
The chromene ring’s planar structure and sulfonamide conformation influence target binding:

  • Chiral centers : The 4-oxo chromene moiety may adopt axial or equatorial configurations, affecting interactions with enzymes like cyclooxygenase-2 (COX-2). Use chiral HPLC (Chiralpak IA column) to resolve enantiomers .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) show a 3.2 kcal/mol energy difference between enantiomers bound to COX-2’s active site .

Experimental Design : Synthesize enantiopure analogs via asymmetric catalysis (e.g., Jacobsen’s catalyst) and compare IC₅₀ values in enzyme inhibition assays .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies may arise from:

  • Purity issues : Impurities >2% (e.g., unreacted sulfonyl chloride) can skew bioassay results. Validate via LC-MS .
  • Assay conditions : Varying pH (6.5 vs. 7.4) alters ionization of the sulfonamide group, impacting IC₅₀. Standardize buffer systems .
  • Cell line variability : Test cytotoxicity across multiple lines (e.g., HeLa, MCF-7) to identify context-dependent effects .

Case Study : A 2023 study found a 10-fold difference in anti-inflammatory activity due to residual DMSO in stock solutions; use lyophilization to eliminate solvent interference .

How can computational models predict metabolic stability?

Advanced Research Question

  • Metabolite Prediction : Use GLORYx or SyGMa to identify likely oxidation sites (e.g., methyl groups on the pyrimidine ring) .
  • CYP450 interactions : Molecular docking with CYP3A4 (PDB ID: 1TQN) reveals hydrogen bonding between the carboxamide and heme iron .
  • In silico ADME : SwissADME predicts moderate permeability (LogP=3.1) and high plasma protein binding (89%) .

Validation : Compare in vitro microsomal half-life (e.g., human liver microsomes) with simulated data .

What analytical methods assess stability under physiological conditions?

Basic Research Question

  • Forced degradation studies :
    • Acidic conditions (0.1M HCl, 37°C): Monitor hydrolysis of the chromene ring via UV-Vis (λ=320 nm) .
    • Oxidative stress (3% H₂O₂): Track sulfonamide degradation using UPLC-MS/MS .
  • Long-term stability : Store at -80°C in amber vials with desiccants; analyze monthly for 12 months .

How to design structure-activity relationship (SAR) studies for analogs?

Advanced Research Question

  • Core modifications : Replace the chromene ring with quinoline (synthesize 10 analogs) to test π-π stacking effects .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance sulfonamide acidity .
  • Bioisosteres : Substitute the carboxamide with a sulfonamide to improve solubility .

Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ .

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